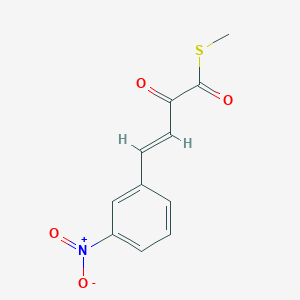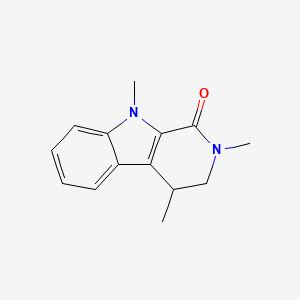![molecular formula C7H16O2S B12527762 1-Butanol, 4-[(3-hydroxypropyl)thio]- CAS No. 142039-93-8](/img/structure/B12527762.png)
1-Butanol, 4-[(3-hydroxypropyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanol, 4-[(3-hydroxypropyl)thio]- is an organic compound with the molecular formula C7H16O2S. It contains a butanol backbone with a hydroxypropylthio group attached to the fourth carbon. This compound is characterized by its hydroxyl and sulfide functional groups, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4-[(3-hydroxypropyl)thio]- typically involves the reaction of 1-butanol with 3-chloropropanol in the presence of a base to form the intermediate 4-chlorobutanol. This intermediate is then reacted with thiourea to introduce the thio group, followed by hydrolysis to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of 1-Butanol, 4-[(3-hydroxypropyl)thio]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial methods are proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanol, 4-[(3-hydroxypropyl)thio]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The hydroxyl and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of butanoic acid or butanal.
Reduction: Formation of butanol or butanethiol.
Substitution: Formation of halogenated butanol derivatives.
Applications De Recherche Scientifique
1-Butanol, 4-[(3-hydroxypropyl)thio]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-Butanol, 4-[(3-hydroxypropyl)thio]- involves its interaction with specific molecular targets and pathways. The hydroxyl and thio groups enable the compound to form hydrogen bonds and undergo nucleophilic attacks, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanol, 4-[(2-hydroxyethyl)thio]-: Similar structure with a hydroxyethylthio group instead of hydroxypropylthio.
1-Butanol, 4-[(3-mercaptopropyl)thio]-: Contains a mercaptopropylthio group.
1-Butanol, 4-[(3-hydroxypropyl)amino]-: Features a hydroxypropylamino group.
Uniqueness
Its combination of hydroxyl and thio groups allows for versatile chemical transformations and interactions .
Propriétés
Numéro CAS |
142039-93-8 |
|---|---|
Formule moléculaire |
C7H16O2S |
Poids moléculaire |
164.27 g/mol |
Nom IUPAC |
4-(3-hydroxypropylsulfanyl)butan-1-ol |
InChI |
InChI=1S/C7H16O2S/c8-4-1-2-6-10-7-3-5-9/h8-9H,1-7H2 |
Clé InChI |
YKRWSOZJQPJEQL-UHFFFAOYSA-N |
SMILES canonique |
C(CCSCCCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
![4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol](/img/structure/B12527687.png)
![1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]-](/img/structure/B12527690.png)
![Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-](/img/structure/B12527692.png)
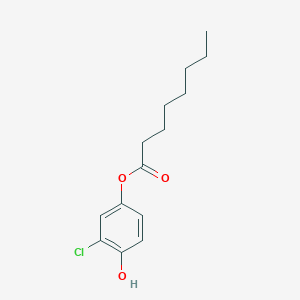

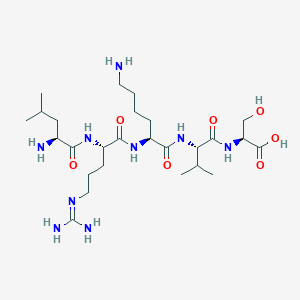
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)
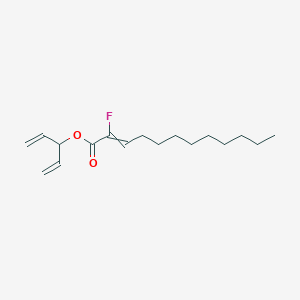
![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
